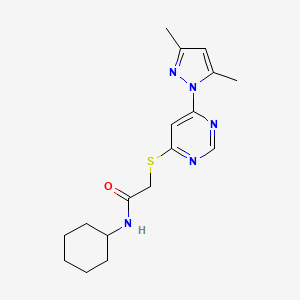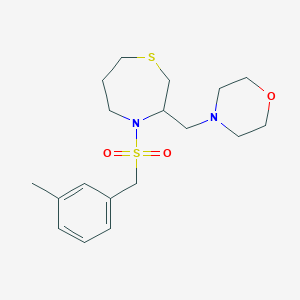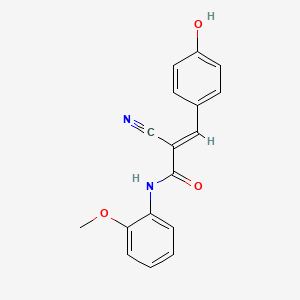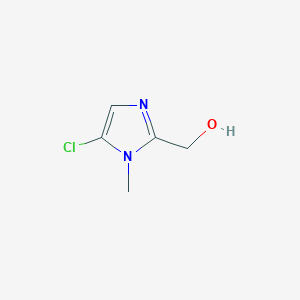
6-(3-(4-fluoro-2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(4-fluoro-2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C19H17FN4O3S and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(4-fluoro-2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-fluoro-2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Quinoxalines and pyrazoles have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, showcasing their potential in the development of selective COX-2 inhibitors with applications in inflammation treatment. These compounds demonstrate significant in vivo activity in models of inflammation, with some derivatives being developed into prodrugs for enhanced therapeutic potential (Singh et al., 2004).
ATM Kinase Inhibition
Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. These inhibitors have shown efficacy in disease-relevant models when combined with DNA strand break-inducing agents, indicating their potential in cancer therapy (Degorce et al., 2016).
Luminescence and Electroluminescence Applications
Derivatives of pyrazoloquinoxaline, such as methyl-phenyl pyrazoloquinoxaline emitters, have been synthesized and studied for their optical absorption and fluorescence emission spectra. These compounds show promise as materials for luminescence or electroluminescence applications, with potential uses in sensors, displays, and other optoelectronic devices (Gąsiorski et al., 2018).
Protein Interactions and Cell Imaging
Quinoline derivatives have been developed for their ability to stain cultured cells, such as HeLa cells, and bind with protein molecules. This application is significant for biological imaging and the study of cellular processes, where these compounds can serve as fluorescent markers or probes (Majumdar et al., 2014).
Corrosion Inhibition
Quinoxaline-based propanones have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibitory action, reducing both anodic and cathodic corrosion reactions, and forming protective films on the metal surface. This application is crucial in industrial settings where corrosion resistance is necessary to prolong the lifespan of metal structures and components (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
6-[5-(4-fluoro-2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-19-10-13(20)4-5-14(19)16-11-18(24(23-16)28(2,25)26)12-3-6-15-17(9-12)22-8-7-21-15/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPGMQEJHFRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-fluoro-2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)



![3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867663.png)

![[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2867668.png)
![[2-(Methylsulfanyl)ethyl]thiourea](/img/structure/B2867669.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)